Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon, characterized by a benzene ring bonded to a sec-butyl group. Its molecular formula is , and it appears as a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents . The compound is primarily produced through the alkylation of benzene with sec-butyl alcohol in the presence of catalysts such as anhydrous aluminum chloride and hydrochloric acid .
Sec-butylbenzene is a flammable liquid with a relatively low flash point, posing a fire hazard. It's also a suspected skin irritant and may cause respiratory tract irritation upon inhalation []. Proper personal protective equipment (PPE) should be worn when handling sec-butylbenzene, and appropriate ventilation should be ensured in the workplace [].
Due to its presence in some industrial processes and potential environmental contamination, sec-butylbenzene has been investigated for its toxicological effects. One study examined its impact on rats, finding high exposure levels resulted in death, likely due to lung injury [1]. Another study explored its potential to cause hearing damage (ototoxicity), but no adverse effects were observed [1].
Understanding how sec-butylbenzene behaves in the environment is crucial for assessing potential contamination risks. Research has explored its solubility in water and other solvents, revealing it to be miscible with organic solvents like alcohol and ether but only slightly soluble in water [2, 3].
As a relatively simple aromatic hydrocarbon, sec-butylbenzene may be used in various organic chemistry research applications. Its properties like boiling point, melting point, and refractive index are documented for reference in laboratory experiments [2, 3].
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Sec-butylbenzene can be synthesized using several methods:
Sec-butylbenzene has several industrial applications:
Research on interaction studies involving sec-butylbenzene primarily focuses on its reactivity under different catalytic conditions. Studies indicate that sec-butylbenzene tends to form stable carbenium ions during reactions, which influence its transformation pathways. For instance, it shows distinct behavior compared to other butylbenzene isomers when subjected to acid-catalyzed reactions, leading to varying selectivities for products like benzene and naphthalene derivatives .
Sec-butylbenzene shares similarities with other butylbenzene isomers, each exhibiting unique properties and reactivities:
Sec-butylbenzene's uniqueness lies in its intermediate reactivity profile compared to these isomers; it demonstrates selective dealkylation and distinct product formation pathways under acidic conditions .
Sec-butylbenzene (C₁₀H₁₄) consists of a benzene ring bonded to a sec-butyl group (–CH(CH₂CH₃)₂) at the para position (Figure 1). This configuration introduces a chiral center at the secondary carbon of the butyl chain, resulting in two enantiomers: (R)-sec-butylbenzene and (S)-sec-butylbenzene. The molecule’s planar aromatic ring and tetrahedral sec-butyl moiety create a steric profile that influences its reactivity and physical properties.
Table 1: Comparative Properties of Butylbenzene Isomers
Property | n-Butylbenzene | sec-Butylbenzene | tert-Butylbenzene |
---|---|---|---|
Boiling Point (°C) | 183 | 173–174 | 169 |
Density (g/cm³) | 0.860 | 0.858 | 0.867 |
Refractive Index | 1.489 | 1.488 | 1.492 |
Solubility in Water | Insoluble | Insoluble | Insoluble |
The sec-butyl group’s branching reduces intermolecular van der Waals forces compared to the linear n-butyl isomer, explaining its lower boiling point. Stereoisomerism further differentiates sec-butylbenzene from its tert-butyl counterpart, which lacks a chiral center due to its fully branched structure.
The synthesis of sec-butylbenzene was first reported in the mid-20th century using Friedel-Crafts alkylation, where benzene reacts with sec-butyl alcohol in the presence of anhydrous aluminum chloride and hydrochloric acid. This method contrasts with the Kumada coupling, a nickel-catalyzed reaction developed later for n-butylbenzene, which demonstrated milder conditions and higher selectivity.
Nomenclature for sec-butylbenzene has evolved alongside IUPAC guidelines. Initially termed “secondary butylbenzene,” the compound now bears the preferred IUPAC name butan-2-ylbenzene, reflecting the substituent’s position on the butyl chain. Common names like 2-phenylbutane persist in industrial contexts but are gradually being replaced by systematic terminology.
As a model alkylbenzene, sec-butylbenzene has been instrumental in studying combustion dynamics and decomposition pathways. Its pyrolysis under high-temperature conditions generates radical intermediates such as benzyl (C₇H₇) and ethyl (C₂H₅), which are critical to understanding soot formation in jet fuels. Computational studies using RRKM-master equation analyses have quantified its dissociation kinetics, revealing temperature-dependent branching ratios for primary and secondary decomposition products.
Flammable;Irritant;Health Hazard;Environmental Hazard